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Compound of Interest

3-Bromo-1H-pyrazolo[4,3-
Compound Name:
Clpyridine

cat. No.: B1521722

An In-Depth Technical Guide to 3-Bromo-1H-pyrazolo[4,3-c]pyridine

Topic: 3-Bromo-1H-pyrazolo[4,3-c]pyridine CAS Number: 633328-88-8 Audience:
Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry,
recognized for its structural similarity to purine bases, which allows it to interact with a wide
array of biological targets. Within this class, 3-Bromo-1H-pyrazolo[4,3-c]pyridine serves as a
pivotal and versatile intermediate. The presence of a bromine atom at the 3-position provides a
reactive handle for extensive functionalization, primarily through palladium-catalyzed cross-
coupling reactions, while the pyrazole N-H allows for further substitution. This guide offers a
senior application scientist's perspective on the synthesis, core properties, chemical reactivity,
and strategic applications of this compound in the context of modern drug discovery, providing
field-proven insights and detailed experimental protocols.

Core Compound Profile and Structure

3-Bromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic building block. Its
structure, featuring a fused pyrazole and pyridine ring system, is the foundation of its chemical
utility.
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Caption: 2D Structure of 3-Bromo-1H-pyrazolo[4,3-c]pyridine

Table 1. Compound Identifiers and Physicochemical Properties

Property Value Source(s)
CAS Number 633328-88-8 [11[2]
Molecular Formula CeHaBrNs [1]
Molecular Weight 198.02 g/mol [1]
Appearance White to yellow solid [1]
SMILES Brcln[nH]c2ccnccl2 [1]

1S/C6HABIN3/c7-6-4-3-8-2-1-
InChl [1]
5(4)9-10-6/h1-3H,(H,9,10)

NUCFNMOPTGEHQA-
InChl Key [1]
UHFFFAOYSA-N

| Storage | Keep in dark place, Sealed in dry, Room Temperature |[1] |

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for 3-Bromo-1H-pyrazolo[4,3-c]pyridine
are not extensively documented in mainstream journals, its synthesis can be logically deduced
from established heterocyclic chemistry principles and patent literature for analogous
structures. A plausible and efficient pathway involves the construction of the parent 1H-
pyrazolo[4,3-c]pyridine core, followed by a regioselective electrophilic bromination.

Proposed Synthetic Pathway

The synthesis logically proceeds in two main stages:

o Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through various
condensation and cyclization strategies common for this scaffold.
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» Regioselective Bromination: The electron-rich pyrazole ring is susceptible to electrophilic
attack. The C3 position is the most likely site for bromination due to the directing effects of
the fused pyridine ring and the pyrazole nitrogens.

Caption: Proposed two-step synthesis workflow.

Representative Experimental Protocol

This protocol is a representative methodology based on established chemical principles for this
class of heterocycles, particularly referencing the strategy for bromination of a related isomer
found in patent CN103992318A.[3]

Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine (Hypothetical)

To a solution of 4-hydrazinopyridine (1.0 eq) in ethanol, add diethyl
(ethoxymethylene)malonate (1.1 eq).

o Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting
material is consumed.

o Cool the reaction mixture to room temperature and concentrate under reduced pressure.

e The resulting intermediate is then heated in diphenyl ether at 250 °C for 1-2 hours to
facilitate cyclization.

 After cooling, the mixture is diluted with hexane, and the precipitated solid is collected by
filtration.

e The crude product is purified by column chromatography (silica gel, eluting with a gradient of
ethyl acetate in hexane) to afford 1H-pyrazolo[4,3-c]pyridin-4-ol.

o Subsequent dehydroxylation or conversion to a chloro intermediate followed by reduction
would yield the parent 1H-pyrazolo[4,3-c]pyridine.

Step 2: Bromination to 3-Bromo-1H-pyrazolo[4,3-c]pyridine

Causality: N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a
reliable source of electrophilic bromine that operates under mild conditions, which is ideal for
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functionalizing electron-rich heterocyclic systems without excessive degradation.
Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation.

Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask
under a nitrogen atmosphere.

e Cool the solution to 0 °C using an ice bath.

e Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the
temperature remains below 5 °C.

» Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir
for an additional 4-6 hours.

e Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by
pouring the mixture into ice-cold water.

o Extract the agueous mixture with ethyl acetate (3 x volumes).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazSOa),
and filter.

o Concentrate the filtrate under reduced pressure to yield the crude product.

 Purify the crude solid by column chromatography (silica gel, eluting with a suitable solvent
system such as ethyl acetate/hexane) or recrystallization to afford pure 3-Bromo-1H-
pyrazolo[4,3-c]pyridine.

Chemical Reactivity & Application as a Synthetic
Intermediate

The true value of 3-Bromo-1H-pyrazolo[4,3-c]pyridine in drug discovery lies in its capacity to
serve as a versatile scaffold for building molecular complexity. The C-Br bond is the primary
site for elaboration, acting as a robust handle for forming new carbon-carbon and carbon-
heteroatom bonds.

Core Application: Palladium-Catalyzed Cross-Coupling
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This intermediate is an excellent substrate for a variety of palladium-catalyzed cross-coupling
reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[4]

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the introduction of aryl, heteroaryl, or alkyl groups.[5][6]

e Heck Coupling: Reaction with alkenes to form substituted alkenes.

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse
amine functionalities.

e Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

This reactivity allows researchers to rapidly generate libraries of analogues by varying the
coupling partner, which is a fundamental strategy in structure-activity relationship (SAR)

studies.
R-B(OH)2
(Aryl/Heteroaryl Boronic Acid)
Representative Suzuki-Miyaura Coupling
. Pd Catalyst (e.g., Pd(PPhs)a) Heat . L
3-Bromo-1H-pyrarolo[4,3-c]pyridine Base (e.g., Na2C0O3) - - ot 3-Substituted-1H-pyrazolo[4,3-c]pyridine
Solvent (e.g., Dioxane/H20)

Click to download full resolution via product page

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Trustworthiness: This protocol represents a self-validating system. The success of the reaction
is easily monitored by TLC or LC-MS, showing the consumption of the starting material and the
appearance of a new, less polar product spot. The palladium catalyst, base, and solvent
system are standard and well-precedented for this type of transformation.[7]
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» To a microwave vial or Schlenk flask, add 3-Bromo-1H-pyrazolo[4,3-c]pyridine (1.0 eq),
the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base such as sodium
carbonate (Na2COs) or potassium carbonate (K2COs) (2.0-3.0 eq).

e Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
(0.05-0.10 eq).

o Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
e Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

e Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction can often be
accelerated using microwave irradiation.

» Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS.
» Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and then with brine.

» Dry the organic phase over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under
reduced pressure.

» Purify the crude residue by silica gel column chromatography to yield the desired 3-
substituted-1H-pyrazolo[4,3-c]pyridine product.

Biological Significance of the Pyrazolopyridine
Scaffold

The pyrazolopyridine core is considered a "privileged scaffold" because it is a recurring motif in
a multitude of biologically active compounds. Its structural analogy to purines allows it to
function as a hinge-binding motif in many protein kinases. Derivatives of the broader
pyrazolopyridine family have shown significant activity in numerous therapeutic areas:

e Oncology: As inhibitors of Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3
(GSK-3), and TANK-binding kinase 1 (TBK1).[1][8]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1521722?utm_src=pdf-body
https://wap.guidechem.com/question/what-is-the-synthesis-process--id126245.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9099536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Immunology and Inflammation: Certain derivatives act as potent and selective inhibitors of
key signaling kinases in immune pathways.[8]

» Neurological Disorders: Research has explored their potential in treating conditions like
Alzheimer's disease.[1]

Therefore, 3-Bromo-1H-pyrazolo[4,3-c]pyridine provides a validated and highly valuable
starting point for the synthesis of novel therapeutics in these and other areas.

Safety and Handling

o Hazard Identification: This compound is classified as acutely toxic if swallowed (H301). The
GHS pictogram is GHSO06 (skull and crossbones).[1]

e Handling: As a Senior Application Scientist, | recommend handling this compound with
appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and
chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume
hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental
exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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